2,6-Difluoro-4'-methylbenzophenone
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Overview
Description
2,6-Difluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10F2O. It is a derivative of benzophenone, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 4’ position. This compound is used in various chemical reactions and has several properties that make it useful in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluoro-4’-methylbenzophenone typically involves the acylation reaction of fluorobenzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis . The reaction conditions are as follows:
Reactants: Fluorobenzotrichloride and fluorobenzene
Catalyst: Aluminum trichloride
Reaction Type: Acylation
Post-reaction Process: Hydrolysis
Industrial Production Methods
For industrial production, the method involves using compound solvents such as fluorobenzene, dichloromethane, dichloroethane, normal hexane, and nitrobenzene . The process includes:
Reactants: Fluorobenzoyl chloride and fluorobenzene
Post-reaction Process: Hydrolysis, desolventizing, aftertreatment, and recrystallization
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4’-methylbenzophenone undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
- Oxidation : Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Halogenation reactions using reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,6-Difluoro-4’-methylbenzophenone has several scientific research applications, including:
- Chemistry : Used as an intermediate in the synthesis of various organic compounds.
- Biology : Studied for its potential biological activities and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
- Industry : Utilized in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4’-methylbenzophenone involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Difluorobenzophenone
- 2,4’-Difluorobenzophenone
- 4-Methylbenzophenone
Uniqueness
2,6-Difluoro-4’-methylbenzophenone is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and properties compared to other benzophenone derivatives .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCROCNITUXEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382032 |
Source
|
Record name | 4'-Methyl-2,6-difluorobenzophnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122041-25-2 |
Source
|
Record name | 4'-Methyl-2,6-difluorobenzophnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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